1-(4-Aminocyclohexyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
CAS No.:
Cat. No.: VC15950458
Molecular Formula: C12H16N4O
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-Aminocyclohexyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one -](/images/structure/VC15950458.png)
Specification
Molecular Formula | C12H16N4O |
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Molecular Weight | 232.28 g/mol |
IUPAC Name | 1-(4-aminocyclohexyl)-3H-imidazo[4,5-b]pyridin-2-one |
Standard InChI | InChI=1S/C12H16N4O/c13-8-3-5-9(6-4-8)16-10-2-1-7-14-11(10)15-12(16)17/h1-2,7-9H,3-6,13H2,(H,14,15,17) |
Standard InChI Key | LDFJYUHTUFWDPV-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CCC1N)N2C3=C(NC2=O)N=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the imidazo[4,5-b]pyridine family, characterized by a fused bicyclic system combining imidazole and pyridine rings. The core structure is substituted at position 1 with a 4-aminocyclohexyl group and features a ketone oxygen at position 2 of the imidazole ring . The molecular formula C₁₂H₁₆N₄O corresponds to a molecular weight of 232.28 g/mol, with systematic nomenclature confirming the substitution pattern .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1359657-14-9 | |
Molecular Formula | C₁₂H₁₆N₄O | |
Molecular Weight | 232.28 g/mol | |
IUPAC Name | 1-(4-Aminocyclohexyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one |
Stereochemical Considerations
The 4-aminocyclohexyl substituent introduces stereochemical complexity, with potential axial/equatorial conformations influencing molecular interactions. Computational models suggest the amino group preferentially adopts an equatorial position to minimize steric hindrance with the imidazopyridine plane .
Synthesis and Structural Modifications
Core Synthesis Strategies
The imidazo[4,5-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves:
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Mitsunobu alkylation of 5,7-dichloro-1H-imidazo[4,5-b]pyridine with protected cyclohexylamines .
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Sequential Buchwald–Hartwig amination to introduce the 4-aminocyclohexyl group .
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Final deprotection under acidic conditions to yield the target compound .
Table 2: Synthetic Yield Optimization
Reaction Step | Yield Range | Key Parameters |
---|---|---|
Mitsunobu Alkylation | 65–78% | DIAD, PPh₃, THF, 0°C→RT |
Buchwald–Hartwig Amination | 70–85% | Pd₂(dba)₃, Xantphos, K₃PO₄ |
Global Deprotection | 88–92% | HCl/dioxane, 50°C |
Microwave-assisted synthesis has been employed to reduce reaction times from 12–24 hours to 30–45 minutes while maintaining yields above 70% .
Derivative Development
Structural analogs demonstrate the impact of substituent variation:
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N-Methylation of the cyclohexylamine increases lipophilicity (clogP +0.7) but reduces aqueous solubility .
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Fluorine substitution at the pyridine C5 position enhances metabolic stability (t₁/₂ increase from 2.1 to 4.7 hr in microsomes) .
Physicochemical and Pharmacokinetic Profile
Basic Properties
Experimental data reveals:
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Melting Point: 224–228°C (decomposition observed above 230°C)
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Solubility: 1.2 mg/mL in PBS (pH 7.4), improves to 8.9 mg/mL with 5% DMSO cosolvent
ADME Characteristics
Pharmacokinetic studies in murine models show:
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Oral Bioavailability: 42% (10 mg/kg dose)
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Plasma Half-life: 3.2 hr
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Tissue Distribution: 5:1 lung-to-plasma ratio at 4 hr post-dose
Table 3: Comparative Pharmacokinetics
Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) |
---|---|---|
Cₘₐₓ (μg/mL) | 12.4 ± 1.2 | 4.8 ± 0.6 |
AUC₀–∞ (μg·hr/mL) | 38.7 ± 3.1 | 45.2 ± 4.2 |
Vd (L/kg) | 2.1 ± 0.3 | - |
Pharmacological Applications and Mechanism Studies
Kinase Inhibition Profile
The compound shows differential activity against oncogenic kinases:
Table 4: Cellular Activity in Leukemia Models
Cell Line | GI₅₀ (μM) | Mutation Profile |
---|---|---|
MV4-11 | 0.735 | FLT3-ITD homozygous |
MOLM-13 | 0.335 | FLT3-ITD heterozygous |
K562 | 8.180 | BCR-ABL positive |
Analytical Characterization Methods
Spectroscopic Identification
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